molecular formula C24H17F3N4O3 B10857238 TrkA-IN-3

TrkA-IN-3

Cat. No.: B10857238
M. Wt: 466.4 g/mol
InChI Key: MLKKBTKDOPHWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TrkA-IN-3 is a potent and selective allosteric inhibitor of tropomyosin receptor kinase A (TrkA), with an IC50 value of 22.4 nM. This compound exhibits remarkable selectivity for TrkA over other related kinases, such as tropomyosin receptor kinase B and tropomyosin receptor kinase C, by more than 8000-fold . This compound is primarily used in scientific research to study pain mechanisms and potential therapeutic interventions.

Preparation Methods

The synthesis of TrkA-IN-3 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as halogenation, nucleophilic substitution, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the compound are maintained. This would require optimization of reaction conditions, purification techniques, and quality control measures.

Chemical Reactions Analysis

TrkA-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines. Substitution reactions can introduce different functional groups into the molecule, potentially altering its biological activity and selectivity.

Scientific Research Applications

TrkA-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure-activity relationships of TrkA inhibitors and to develop new therapeutic agents .

In biology, this compound is employed to investigate the role of TrkA signaling in various cellular processes, including neuronal differentiation, survival, and proliferation. It is also used to study the mechanisms of pain and to identify potential targets for pain management therapies .

In medicine, this compound is being explored as a potential therapeutic agent for the treatment of pain and other conditions associated with TrkA signaling dysregulation. Its high selectivity and potency make it an attractive candidate for further development .

In industry, this compound can be used in the development of diagnostic tools and assays to detect TrkA activity and to screen for new TrkA inhibitors. It may also have applications in the production of biologics and other therapeutic agents targeting TrkA .

Mechanism of Action

TrkA-IN-3 exerts its effects by binding to the allosteric site of the TrkA receptor, a member of the neurotrophic tyrosine kinase receptor family. Upon binding, this compound induces a conformational change in the receptor, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways .

The primary molecular targets of this compound are the tyrosine residues within the cytoplasmic domain of TrkA, which are critical for its kinase activity. By preventing the phosphorylation of these residues, this compound effectively blocks the signaling cascades mediated by TrkA, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway .

Properties

Molecular Formula

C24H17F3N4O3

Molecular Weight

466.4 g/mol

IUPAC Name

5-[[3-(1-methylpyrazol-3-yl)-4-(trifluoromethyl)benzoyl]amino]-6-phenylpyridine-3-carboxylic acid

InChI

InChI=1S/C24H17F3N4O3/c1-31-10-9-19(30-31)17-11-15(7-8-18(17)24(25,26)27)22(32)29-20-12-16(23(33)34)13-28-21(20)14-5-3-2-4-6-14/h2-13H,1H3,(H,29,32)(H,33,34)

InChI Key

MLKKBTKDOPHWET-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=C(C=CC(=C2)C(=O)NC3=C(N=CC(=C3)C(=O)O)C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.